molecular formula C12H11F2NO B2429640 N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide CAS No. 2411272-30-3

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide

Cat. No. B2429640
CAS RN: 2411272-30-3
M. Wt: 223.223
InChI Key: BFLNYJBTUHYUEM-UHFFFAOYSA-N
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Description

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide is a member of the bromodomain and extra-terminal (BET) family of proteins, which bind to acetylated histones and regulate gene expression. N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide is involved in the regulation of several genes that play a role in cancer, inflammation, and viral infections. N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide binds to the bromodomain of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide and inhibits its activity, leading to downregulation of the expression of several genes that play a role in these diseases.
Biochemical and Physiological Effects
N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide activity by the compound has been shown to have anti-proliferative effects in cancer cells, anti-inflammatory effects in immune cells, and anti-viral effects in infected cells. The compound has also been shown to induce apoptosis (cell death) in cancer cells and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide, which makes it a useful tool for studying the role of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide in various diseases. However, the compound also has limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another direction is to explore its role in the regulation of gene expression and epigenetic modifications. The compound has been shown to affect histone acetylation and chromatin remodeling, and further research is needed to understand its mechanism of action in detail. Finally, there is a need to develop more potent and selective inhibitors of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide, which can overcome the limitations of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide and be used as therapeutic agents in the future.

Synthesis Methods

The synthesis of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide involves a multi-step process that starts with the reaction of 2,2-difluorocyclopropylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with prop-2-yn-1-amine to yield the final product. The synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. The compound has been shown to inhibit the activity of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide, which is involved in the regulation of several genes that play a role in these diseases. Inhibition of N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide activity by N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been shown to have anti-proliferative, anti-inflammatory, and anti-viral effects in vitro and in vivo.

properties

IUPAC Name

N-[2-(2,2-difluorocyclopropyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c1-2-11(16)15-10-6-4-3-5-8(10)9-7-12(9,13)14/h2-6,9H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLNYJBTUHYUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide

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